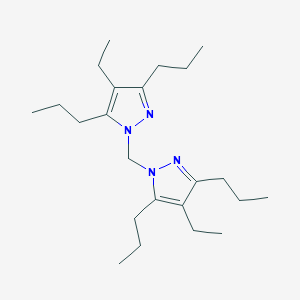
1,1'-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) can be achieved through various methods. One common approach involves the Vilsmeier reaction, which is used to synthesize pyrazole-containing aldehydes . The reaction typically involves the use of reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired pyrazole derivatives.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs large-scale synthesis techniques, including one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, aryl halides, and copper powder. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents such as DMSO .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for use in different applications .
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) include:
- 1-ethylpyrazole-4-carbaldehyde
- 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde
- 1,1’-methylenebis(3,5-dimethylpyrazole-4-carbaldehyde)
Uniqueness
What sets 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) apart is its specific substitution pattern and the presence of a methylene bridge connecting the two pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
40012-16-6 |
|---|---|
Fórmula molecular |
C23H40N4 |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
4-ethyl-1-[(4-ethyl-3,5-dipropylpyrazol-1-yl)methyl]-3,5-dipropylpyrazole |
InChI |
InChI=1S/C23H40N4/c1-7-13-20-18(11-5)22(15-9-3)26(24-20)17-27-23(16-10-4)19(12-6)21(25-27)14-8-2/h7-17H2,1-6H3 |
Clave InChI |
FDFCEZJHEWOKPK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=NN1CN2C(=C(C(=N2)CCC)CC)CCC)CCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)

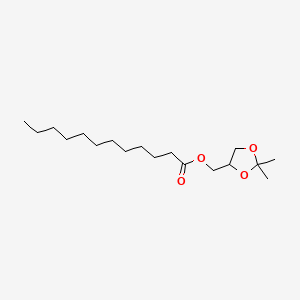
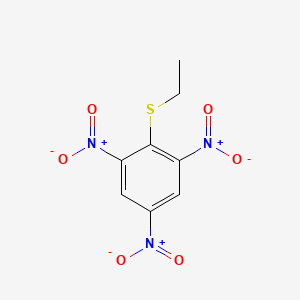
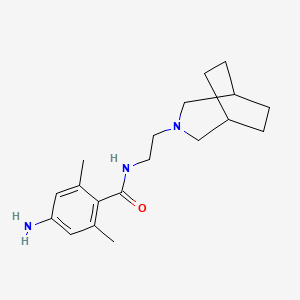

![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)
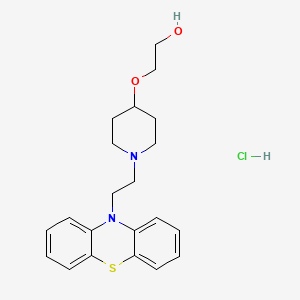

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)
